molecular formula C18H21BrN6O3 B604597 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione CAS No. 330818-52-5

8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione

Cat. No.: B604597
CAS No.: 330818-52-5
M. Wt: 449.3g/mol
InChI Key: AOHFYGDHOWHJLS-AWQFTUOYSA-N
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Description

8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a hydrazine moiety, and a purine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione typically involves multiple steps:

    Formation of the Brominated Phenyl Group: The initial step involves the bromination of a hydroxyphenyl compound using bromine or a brominating agent under controlled conditions.

    Hydrazine Formation: The brominated hydroxyphenyl compound is then reacted with hydrazine hydrate to form the hydrazine derivative.

    Condensation Reaction: The hydrazine derivative undergoes a condensation reaction with a suitable aldehyde or ketone to form the hydrazone.

    Purine Core Formation: The final step involves the cyclization of the hydrazone with a purine precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it back to the corresponding hydrazine and aldehyde or ketone.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine and aldehyde or ketone.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its hydrazone moiety is known to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the purine core suggests possible activity as an antiviral or anticancer agent, given the known biological activities of purine derivatives.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is likely to involve multiple molecular targets and pathways. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The purine core may interact with nucleotide-binding sites, affecting cellular processes such as DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2Z)-2-[(5-chloro-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 8-[(2Z)-2-[(5-fluoro-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione lies in its brominated phenyl group, which can impart distinct electronic and steric properties compared to its chloro and fluoro analogs

Properties

IUPAC Name

8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN6O3/c1-10(2)6-7-25-14-15(24(3)18(28)22-16(14)27)21-17(25)23-20-9-11-8-12(19)4-5-13(11)26/h4-5,8-10,14-15,26H,6-7H2,1-3H3,(H,21,23)(H,22,27,28)/b20-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIJOOBLKXUYFK-UKWGHVSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C2C(N=C1N/N=C\C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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